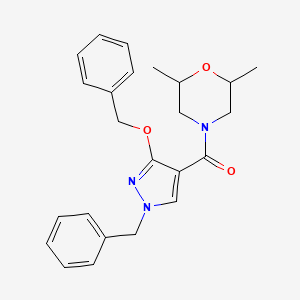![molecular formula C18H21NO5S B2688144 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide CAS No. 1396708-03-4](/img/structure/B2688144.png)
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a cyclopropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the benzenesulfonyl group: This can be done using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the amide bond: The final step involves the reaction of the intermediate with a suitable amine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBQPPJHLHZLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
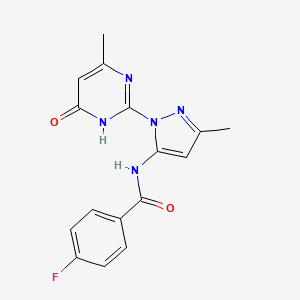
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2688063.png)
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)
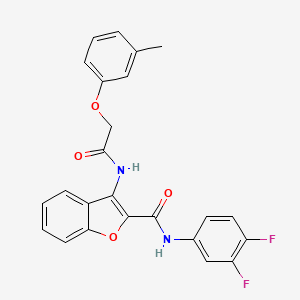
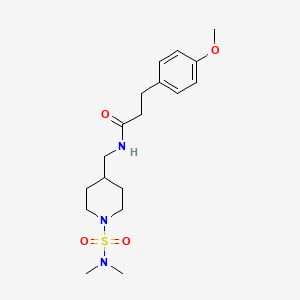
![N-{2-[(2-chlorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2688068.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

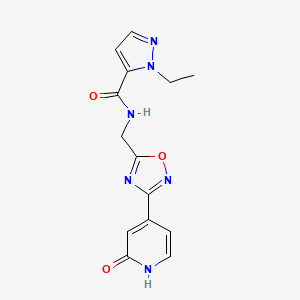
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2688081.png)


